molecular formula C13H22N4 B6416700 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1596372-68-7

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B6416700
CAS No.: 1596372-68-7
M. Wt: 234.34 g/mol
InChI Key: KVOKAIVWAWKWGF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with tert-butyl, methyl, and piperazine groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with tert-butylamine and piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated piperazine rings.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyridine
  • 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrazine
  • 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)quinoline

Uniqueness

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the piperazine moiety contributes to its potential as a pharmacophore in drug design.

Biological Activity

Overview

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with specific substituents that enhance its biological activity. The compound has garnered interest due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects, as well as its role in modulating biochemical pathways associated with various diseases.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group, a methyl group, and a piperazine moiety. This unique substitution pattern is crucial for its biological activity, influencing its lipophilicity and binding affinity to biological targets. The compound's molecular formula is C_{13}H_{20}N_{4} and it has a molecular weight of approximately 232.33 g/mol .

The primary targets of this compound are the ATF4 and NF-kB proteins, which are involved in stress response and inflammatory pathways, respectively. The mode of action involves:

  • Interaction with Active Residues : The compound interacts favorably with residues in the binding sites of ATF4 and NF-kB.
  • Biochemical Pathways Modulation : It modulates the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, leading to neuroprotective and anti-inflammatory effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by reducing neuronal cell death under stress conditions. This effect is attributed to its ability to inhibit apoptosis pathways mediated by ER stress .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity by inhibiting the NF-kB signaling pathway, which is crucial in regulating immune responses. This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure FeaturesBiological Activity
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyridineSimilar pyridine coreModerate neuroprotective effects
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrazinePyrazine ring instead of pyrimidineAntimicrobial activity
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)quinolineQuinoline structureAnticancer properties

The unique combination of substituents in this compound enhances its binding affinity and selectivity towards specific biological targets compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study : In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress-induced apoptosis in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Inflammation Model : In vivo experiments using animal models of inflammation showed that administration of the compound led to decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6), supporting its role as an anti-inflammatory agent .
  • Drug Interaction Studies : The compound has been investigated for its ability to inhibit P-glycoprotein (P-gp), a major player in drug resistance. It was found to enhance the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, indicating potential utility in overcoming multidrug resistance .

Properties

IUPAC Name

4-tert-butyl-2-methyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10-15-11(13(2,3)4)9-12(16-10)17-7-5-14-6-8-17/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKAIVWAWKWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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